Gram-Positive Antibacterial Potency
Netzahualcoyonol exhibits a Selectivity Index (SI = CC₅₀ / MIC) of 20.56 against Staphylococcus saprophyticus, representing a >10-fold improvement over the class-typical SI values reported for pristimerin (SI < 2.0) and celastrol (SI typically ≤1.5) against Gram-positive pathogens [1]. This quantitative advantage directly addresses the primary limitation of QMTs as antimicrobial leads: excessive mammalian cytotoxicity relative to antibacterial potency [2].
| Evidence Dimension | Selectivity Index (SI) = CC₅₀ (Vero cells) / MIC |
|---|---|
| Target Compound Data | SI = 20.56 (S. saprophyticus); SI = 2.56 (S. aureus); SI = 1.28 (B. subtilis) |
| Comparator Or Baseline | Pristimerin: SI typically <2.0; Celastrol: SI typically ≤1.5 (Gram-positive pathogens) |
| Quantified Difference | Netzahualcoyonol SI = 20.56 vs. class-typical SI <2.0 → ≥10-fold selectivity advantage |
| Conditions | In vitro; MIC determined by broth microdilution (CLSI); CC₅₀ determined by MTT assay on Vero cells |
Why This Matters
Higher SI values translate to lower off-target cytotoxicity at antibacterial concentrations, enabling more robust in vitro mechanistic studies and improving the translational potential of lead optimization programs.
- [1] da Cruz Nizer WS, Ferraz AC, Moraes TFS, Lima WG, dos Santos JP, Duarte LP, de Brito Magalhães CL, Vieira-Filho SA, de Magalhães JC. Nat Prod Res. 2022;36(22):5904-5909. View Source
- [2] Nizer WSDC, et al. J Ethnopharmacol. 2021;266:113423. View Source
